4-(2-Methoxyethoxy)-3-nitrophenol

Catalog No.
S12531403
CAS No.
M.F
C9H11NO5
M. Wt
213.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methoxyethoxy)-3-nitrophenol

Product Name

4-(2-Methoxyethoxy)-3-nitrophenol

IUPAC Name

4-(2-methoxyethoxy)-3-nitrophenol

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

SNICPPACNGRNQS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)O)[N+](=O)[O-]

4-(2-Methoxyethoxy)-3-nitrophenol is an organic compound characterized by a nitro group at the 3-position and a methoxyethoxy substituent at the 4-position of a phenolic ring. Its molecular formula is C10H13NO4C_{10}H_{13}N_{O_4} and it has a molecular weight of approximately 213.22 g/mol. This compound is notable for its potential applications in various chemical and biological fields due to its unique structural features.

, typical of nitrophenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, particularly under basic conditions, making it a potential precursor for various derivatives.
  • Reduction: The nitro group can be reduced to an amino group, yielding 4-(2-methoxyethoxy)-3-aminophenol, which may exhibit different biological activities.
  • Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form esters, enhancing solubility and modifying reactivity.

The synthesis of 4-(2-methoxyethoxy)-3-nitrophenol can be achieved through several methods:

  • Nitration of Phenolic Precursors: Starting from 4-(2-methoxyethoxy)phenol, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group selectively.
  • Substitution Reactions: Reaction of 4-fluoronitrobenzene with 2-methoxyethyl alcohol in the presence of a base can yield the desired compound through nucleophilic substitution.
  • Reduction Reactions: Starting from nitrophenols, reduction reactions using reducing agents like iron powder or catalytic hydrogenation can convert nitro groups to amino groups.

4-(2-Methoxyethoxy)-3-nitrophenol has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its functional groups.
  • Agricultural Chemicals: Potential use as herbicides or pesticides based on its biological activity.
  • Dyes and Pigments: It may serve as an intermediate in dye manufacturing due to its chromophoric properties.

  • Metabolic Pathways: Compounds like 4-nitrophenol undergo phase I and phase II metabolic transformations involving cytochrome P450 enzymes, leading to various metabolites that may retain biological activity or toxicity .
  • Toxicological Profiles: Similar nitrophenolic compounds exhibit varying degrees of toxicity and environmental persistence, necessitating further investigation into their safety profiles.

Several compounds share structural similarities with 4-(2-methoxyethoxy)-3-nitrophenol. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-NitrophenolNitro group at para positionCommonly used as a standard in toxicity studies.
2-Methyl-3-nitrophenolMethyl group at ortho positionExhibits different solubility and reactivity.
4-AminophenolAmino group replacing the nitro groupMore biologically active; used in analgesics.
2-NitrophenolNitro group at ortho positionDifferent metabolic pathways compared to para.

The presence of both methoxy and ethoxy groups in 4-(2-methoxyethoxy)-3-nitrophenol enhances its solubility and modifies its reactivity, distinguishing it from other nitrophenolic compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

213.06372245 g/mol

Monoisotopic Mass

213.06372245 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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